Eniluracil - 59989-18-3

Eniluracil

Catalog Number: EVT-288266
CAS Number: 59989-18-3
Molecular Formula: C6H4N2O2
Molecular Weight: 136.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Eniluracil (5-ethynyluracil) is a synthetic uracil analog classified as a dihydropyrimidine dehydrogenase (DPD) inhibitor. [, , ] It plays a crucial role in scientific research as a tool to investigate the pharmacokinetics and pharmacodynamics of 5-fluorouracil (5-FU), a widely used chemotherapy drug. [, , , , , , , ] By inhibiting DPD, the enzyme responsible for 5-FU degradation, eniluracil alters the metabolism and availability of 5-FU, making it valuable for studying the drug's mechanism of action and potential for improving therapeutic outcomes. [, , , , ]

Future Directions
  • Overcoming Clinical Limitations: Investigating strategies to address the limitations that hindered eniluracil's clinical success, such as potential competitive inhibition of 5-FU anabolism and the emergence of alternative oral fluoropyrimidines. [, ]
Classification

Eniluracil falls under the category of antimetabolites, specifically targeting metabolic pathways involved in nucleic acid synthesis. It is classified as a dihydropyrimidine dehydrogenase inhibitor and is often studied in conjunction with 5-fluorouracil to improve treatment outcomes in cancer therapy .

Synthesis Analysis

Eniluracil can be synthesized through various methods, with one notable approach being the Sonogashira coupling reaction. This method involves:

  1. Reagents: The synthesis typically utilizes an ethynyl group and a pyrimidine derivative.
  2. Reaction Conditions: Sodium hydroxide is used for deprotection, followed by acidification with acetic acid to yield eniluracil in high yield and purity .
  3. Yield and Quality: The process has been optimized to achieve high-quality eniluracil suitable for clinical applications, with reported yields exceeding 80% .

The synthesis parameters are critical for ensuring that the final product maintains its pharmacological activity while minimizing impurities.

Molecular Structure Analysis

The molecular structure of eniluracil can be described as follows:

  • Chemical Formula: C7_{7}H6_{6}N2_{2}O
  • Molecular Weight: Approximately 134.14 g/mol
  • Structural Features:
    • The compound features a pyrimidine ring substituted at the 5-position with an ethynyl group (C≡C).
    • The presence of this ethynyl group is crucial as it differentiates eniluracil from 5-fluorouracil, enhancing its stability and bioavailability .

Molecular modeling tools have been employed to predict the crystal structure of eniluracil, although actual crystal growth has proven challenging .

Chemical Reactions Analysis

Eniluracil primarily participates in reactions that involve:

  • Inhibition of Dihydropyrimidine Dehydrogenase: By binding to this enzyme, eniluracil prevents the breakdown of 5-fluorouracil into inactive metabolites, thereby prolonging its therapeutic effects.
  • Interaction with 5-Fluorouracil: When administered together with 5-fluorouracil, eniluracil enhances the drug's pharmacokinetics by increasing its systemic exposure and tumor uptake .

These interactions are pivotal for improving treatment outcomes in patients undergoing chemotherapy.

Mechanism of Action

The mechanism by which eniluracil exerts its effects can be summarized as follows:

  1. Inhibition of Enzyme Activity: Eniluracil selectively inhibits dihydropyrimidine dehydrogenase, leading to reduced catabolism of 5-fluorouracil.
  2. Increased Bioavailability: By blocking the degradation pathway, eniluracil increases the plasma levels of 5-fluorouracil, allowing for enhanced tumor accumulation and activity .
  3. Enhanced Tumor Response: Studies have shown that this combination therapy can lead to improved response rates in various cancers compared to traditional regimens using only 5-fluorouracil .

This mechanism highlights eniluracil's role as a significant enhancer of chemotherapeutic efficacy.

Physical and Chemical Properties Analysis

Eniluracil possesses several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under normal conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Reported melting point around 150-155°C .

These properties are essential for formulating effective pharmaceutical preparations.

Applications

Eniluracil has several significant applications in scientific research and clinical practice:

  1. Cancer Treatment: It is primarily investigated as an adjunct therapy to enhance the efficacy of 5-fluorouracil in treating solid tumors such as colorectal cancer and breast cancer .
  2. Pharmacokinetic Studies: Eniluracil is used in research settings to study the pharmacokinetics of chemotherapeutic agents using imaging techniques like positron emission tomography .
  3. Clinical Trials: Ongoing clinical trials are evaluating various dosing regimens of eniluracil combined with 5-fluorouracil to optimize treatment schedules and minimize toxicity while maximizing therapeutic benefits .

The potential applications of eniluracil continue to expand as research progresses, offering hope for improved cancer therapies.

Mechanistic Insights into Eniluracil’s Pharmacological Activity

Molecular Targets and Pathways of Dihydropyrimidine Dehydrogenase (DPD) Inhibition

Eniluracil (5-ethynyluracil) is a mechanism-based inactivator of dihydropyrimidine dehydrogenase (DPD), the initial and rate-limiting enzyme in the catabolic pathway of pyrimidines, including the chemotherapeutic agent 5-fluorouracil (5-FU). DPD catalyzes the reduction of thymine and uracil—and by extension, 5-FU—to inactive dihydropyrimidines. This enzyme is responsible for metabolizing >80% of administered 5-FU, leading to highly variable pharmacokinetics and limited bioavailability [1] [3]. Eniluracil binds irreversibly to DPD’s catalytic site, forming a covalent adduct with critical cysteine residues. This interaction permanently inactivates the enzyme, shifting 5-FU metabolism from hepatic degradation to renal excretion [4] [8].

Key biochemical consequences of DPD inhibition include:

  • Suppressed Catabolism: Plasma 5-FU clearance decreases by 22-fold, extending its half-life from 10–20 minutes to 4.5–6.5 hours [2] [3].
  • Altered Elimination: Renal excretion becomes the primary route for 5-FU elimination, accounting for >90% of systemic clearance when DPD is inactivated [4].
  • Reduced Toxicity Precursors: Inhibition prevents formation of neurotoxic metabolites like α-fluoro-β-alanine [9].

Table 1: Systemic Effects of DPD Inactivation by Eniluracil

ParameterBaseline (5-FU Alone)With EniluracilChange
5-FU Half-life10–20 min4.5–6.5 hours20-fold ↑
5-FU Clearance2.2 L/min/m²0.1 L/min/m²22-fold ↓
Renal Excretion<20%>90%4.5-fold ↑
Oral Bioavailability0–80% (variable)~100%Predictable

Irreversible Enzyme Inactivation: Structural and Kinetic Analysis of DPD-Eniluracil Interactions

Eniluracil’s irreversible inhibition stems from its unique structural features. The compound is a uracil analog with an ethynyl group (-C≡CH) at the C5 position, enabling covalent bond formation with DPD’s active site. Kinetic studies demonstrate that eniluracil acts as a suicide substrate: it undergoes partial catalytic processing by DPD, generating a reactive intermediate that alkylates a nucleophilic cysteine residue (Cys671 in human DPD). This modification permanently blocks the enzyme’s ability to bind natural substrates [3] [7].

Mechanistic evidence:

  • Rapid Inactivation: A single 10 mg/m² dose inactivates >90% of DPD in peripheral blood mononuclear cells (PBMCs) within 1 hour, with effects persisting >24 hours [2] [7].
  • Tumor Penetration: In colorectal cancer patients, pre-treatment with eniluracil (10 mg/m² twice daily for 3 days) reduced tumor DPD activity from 30–92 pmol/min/mg (baseline) to undetectable levels [7].
  • Selectivity: Eniluracil also inhibits aldehyde oxidase and xanthine oxidase but with lower affinity, making DPD its primary therapeutic target [1].

Structural analyses confirm that the ethynyl group’s electrophilic properties drive covalent adduct formation. Unlike competitive inhibitors, eniluracil’s irreversible binding ensures prolonged pharmacological effects, necessitating new enzyme synthesis for DPD recovery [3] [9].

Synergistic Mechanisms with Fluoropyrimidines: Modulation of 5-FU Metabolism and Bioavailability

The synergy between eniluracil and 5-FU arises from dual mechanisms: blockade of 5-FU degradation and enhancement of anabolic activation. By inhibiting DPD, eniluracil redirects 5-FU toward the orotate phosphoribosyltransferase (OPRT) pathway, increasing formation of cytotoxic metabolites like fluorodeoxyuridine monophosphate (FdUMP) and fluorouridine triphosphate (FUTP). These metabolites inhibit thymidylate synthase (TS) and disrupt RNA processing, respectively [1] [3].

Critical pharmacokinetic interactions:

  • Oral Bioavailability: Eniluracil elevates oral 5-FU bioavailability to near 100% by preventing first-pass metabolism in the liver and gastrointestinal tract [3] [10].
  • Dose-Lowering Effect: Maximum tolerated doses (MTDs) of 5-FU decrease significantly when combined with eniluracil (e.g., IV 5-FU MTD drops from 425 mg/m² to 25 mg/m²) due to prolonged systemic exposure [2].
  • Linear Kinetics: DPD inactivation eliminates saturable 5-FU metabolism, converting its pharmacokinetics from nonlinear to dose-proportional [4] [9].

Table 2: Pharmacokinetic Optimization of 5-FU by Eniluracil

Regimen5-FU DoseHalf-lifeAUC (μg·h/mL)Clinical Advantage
IV 5-FU alone425 mg/m²0.3 hr25Standard therapy
IV 5-FU + Eniluracil25 mg/m²5.2 hr29Reduced dose, equal exposure
Oral 5-FU + Eniluracil1 mg/m² BID4.8 hr28Infusion-like exposure via oral route

AUC: Area Under the Curve

Notably, excess eniluracil relative to 5-FU (e.g., 10:1 ratio) may impair 5-FU anabolism by competing for activation enzymes. Preclinical models show that administering 5-FU after eniluracil clearance restores antitumor efficacy [9].

Impact on Pyrimidine Catabolic Pathways: Systemic and Tumor-Specific Effects

Eniluracil’s inhibition extends beyond 5-FU catabolism to endogenous pyrimidines. By blocking DPD, it elevates systemic levels of uracil and thymine, which serve as biomarkers of target engagement. Plasma uracil concentrations rise from <0.2 μM to >27 μM within 24 hours of eniluracil administration [7]. This systemic effect confirms complete DPD inactivation and predicts reduced intratumoral catabolism of 5-FU.

Tumor-specific consequences:

  • Elimination of DPD-Mediated Resistance: Tumors with high baseline DPD expression (e.g., 30–92 pmol/min/mg in colorectal cancers) exhibit complete enzyme inactivation, sensitizing them to 5-FU [7].
  • Prolonged Intratumoral 5-FU Retention: PET studies using 5-[¹⁸F]FU show tumor radioactivity half-life increases from 2.3 hours to >4 hours with eniluracil, indicating enhanced drug retention [5].
  • Altered Metabolite Profiles: Hepatobiliary clearance of 5-FU catabolites (e.g., α-fluoro-β-alanine) is abolished, reducing off-target toxicity risks [5] [9].

In renal impairment, eniluracil further modulates 5-FU disposal. Since renal excretion dominates 5-FU elimination under DPD inhibition, patients with creatinine clearance <50 mL/min exhibit 40–50% reductions in 5-FU clearance, necessitating dose adjustments [4].

Compound Nomenclature

Table 3: Chemical and Regulatory Identifiers for Eniluracil

Identifier TypeName or Designation
Generic NameEniluracil
Systematic IUPAC Name5-Ethynyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Synonyms5-Ethynyluracil; GW776C85; Compound 776C
CAS Registry59989-18-3
DrugBank AccessionDB03516
Molecular FormulaC₆H₄N₂O₂
Developmental StatusInvestigational; Orphan Drug (HCC)

Properties

CAS Number

59989-18-3

Product Name

Eniluracil

IUPAC Name

5-ethynyl-1H-pyrimidine-2,4-dione

Molecular Formula

C6H4N2O2

Molecular Weight

136.11 g/mol

InChI

InChI=1S/C6H4N2O2/c1-2-4-3-7-6(10)8-5(4)9/h1,3H,(H2,7,8,9,10)

InChI Key

JOZGNYDSEBIJDH-UHFFFAOYSA-N

SMILES

C#CC1=CNC(=O)NC1=O

Solubility

Soluble in DMSO, not in water

Synonyms

776C85; DH300004; GW776; GW-776; GW 776; GW-776C85; GW 776C85; GW776C85; NSC 687296; 5-ethynyluracil; ethynyluracil.

Canonical SMILES

C#CC1=CNC(=O)NC1=O

Isomeric SMILES

C#CC1=CN=C(N=C1O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.